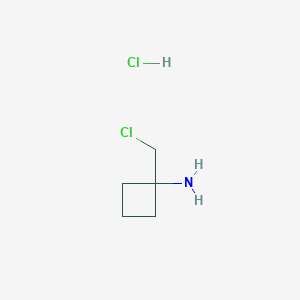

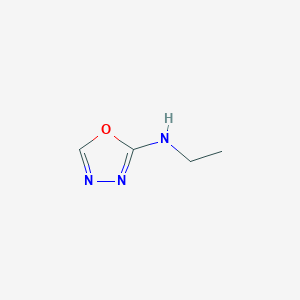

![molecular formula C18H18N2O3 B2363710 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide CAS No. 921889-85-2](/img/structure/B2363710.png)

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide, also known as MIAMI, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. MIAMI is a synthetic compound that belongs to the class of benzodiazepines and has been shown to exhibit anxiolytic and antidepressant-like properties in animal models.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Dibenzoxazepinones, such as the compound , play a crucial role in the search for pharmaceutically active compounds. Researchers have synthesized and evaluated various dibenzoxazepinones for their biological activities. These compounds serve as building blocks for designing novel drugs due to their diverse pharmacological potential .

Organic Synthesis and Green Chemistry

The catalytic C–H amination strategy allows the direct transformation of inert aromatic C–H bonds into C–N bonds. Hypervalent-iodine-catalyzed oxidative C–H amination, using μ-oxo hypervalent iodine, provides an efficient route to access dibenzoxazepinone frameworks. Researchers have successfully employed this method for intramolecular oxidative C–H amination of O-aryl salicylamides, enabling the synthesis of dibenzoxazepinone derivatives with various functional groups .

Antitubercular Activity Research

While not directly studied for antitubercular activity, heterocyclic compounds related to dibenzoxazepinones have shown promise. For instance, indole derivatives, which share some structural features with dibenzoxazepinones, have been investigated for their in vitro antitubercular activity . Further exploration of dibenzoxazepinones in this context could be valuable.

Antioxidant Properties

Certain natural compounds derived from dibenzoxazepinones exhibit antioxidant effects. For example, a diastereomeric mixture of 5-(6-hydroxy-2,5,7,8-tetramethyl-chroman-2-yl)-2-methyl-pentanoic acid methyl ester displayed significant inhibitory effects on superoxide anion generation by human neutrophils . Investigating similar properties in our compound of interest may yield interesting results.

Flavor Chemistry and Food Industry

Sulfur-containing heterocyclic compounds, including dibenzoxazepinones, are used to flavor food products. While this specific compound hasn’t been directly studied for flavor applications, its structural features may contribute to flavor profiles in certain contexts .

Material Science and Biomedical Studies

The unique structure of our compound suggests potential applications in material science. Researchers could explore its use in designing functional materials, sensors, or drug delivery systems. Additionally, its interactions with biological systems warrant investigation for potential biomedical applications.

Mechanism of Action

Target of Action

The primary target of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide, also known as 2-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propanamide, is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric disorders.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that plays a significant role in reward-motivated behavior and motor control.

Biochemical Pathways

The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the brain, particularly the mesolimbic pathway and the nigrostriatal pathway . These pathways are involved in the regulation of emotions, memory, and motor functions.

Result of Action

The inhibition of the Dopamine D2 receptor by this compound can result in various molecular and cellular effects. It may help in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Future Directions

The future directions for research on “N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide” could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and biological testing to assess its activity .

properties

IUPAC Name |

2-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-11(2)17(21)19-12-8-9-15-13(10-12)18(22)20(3)14-6-4-5-7-16(14)23-15/h4-11H,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYDZIRTOSGIDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate](/img/structure/B2363635.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2363637.png)

![(Z)-2-(2-iodobenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B2363639.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(4-methoxyphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2363640.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2363642.png)

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2363644.png)

![3-(3-chloro-4-fluorophenyl)-8-methoxy-1-(4-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B2363645.png)

![3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2363648.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2363649.png)